

# what is the chemical structure of Frangufoline

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Chemical Profile of Frangufoline

#### Introduction

**Frangufoline** is a naturally occurring 14-membered frangulanine-type cyclopeptide alkaloid.[1] [2] It has been identified in various plant species, including Ziziphus jujuba and Melochia corchorifolia.[3] Classified as a sedative agent, **frangufoline** is a subject of interest in phytochemical and pharmacological research. This document provides a comprehensive overview of its chemical structure, properties, and metabolic behavior, tailored for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Properties**

**Frangufoline** is characterized by a complex macrocyclic structure containing a 14-membered ring. Its chemical identity is well-established through various analytical techniques. The key identifiers and physicochemical properties are summarized below.



| Property           | Data                                                                                                                                                                           |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name         | (2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide[3] |
| Synonyms           | Frangufoline, Daechuine S1, Sanjoinine A[1]                                                                                                                                    |
| CAS Number         | 19526-09-1[1][3][4][5]                                                                                                                                                         |
| Molecular Formula  | C31H42N4O4[1][3][4]                                                                                                                                                            |
| Molecular Weight   | 534.70 g/mol [1][2][3]                                                                                                                                                         |
| Exact Mass         | 534.3206 Da[1][3]                                                                                                                                                              |
| Canonical SMILES   | CC(C)C[C@H]1C(=O)N/C=C\C2=CC=C(C=C2) OINVALID-LINKN1)NC(=O)INVALID-LINK N(C)C">C@HC(C)C[3]                                                                                     |
| Elemental Analysis | C, 69.64%; H, 7.92%; N, 10.48%; O, 11.97%[1]                                                                                                                                   |

## **Metabolism of Frangufoline**

Research in rodent models has demonstrated that **frangufoline** undergoes rapid enzymatic conversion both in vitro and in vivo. The primary metabolic process involves the cleavage of an enamide bond within the cyclopeptide structure. This biotransformation results in the formation of M1, a substituted linear tripeptide, identified as (S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine.[6] This metabolic cleavage is a critical aspect of its pharmacokinetic profile.

The conversion is catalyzed by an enzyme with B-esterase-like activity and is inhibited by organophosphorus esters such as bis(p-nitrophenyl) phosphate (BNPP) and eserine at high concentrations.[6] The proposed mechanism suggests a concerted process involving the oxidation of the vinyl group and the hydrolysis of the adjacent amide bond.[6]





Click to download full resolution via product page

Metabolic conversion of **Frangufoline** to Metabolite M1.

# **Experimental Protocols**

The following is a representative methodology for studying the metabolic cleavage of **frangufoline**, based on published in vitro and in vivo rodent studies.[6]

## **Objective**

To investigate the enzymatic conversion of **frangufoline** to its linear tripeptide metabolite, M1, and to characterize the nature of the enzymatic process.



### In Vitro Metabolic Study

- Preparation of Tissue Homogenates:
  - Euthanize Sprague-Dawley rats and collect liver tissue.
  - Prepare a 25% (w/v) liver homogenate in ice-cold 0.1 M phosphate buffer (pH 7.4).
  - Centrifuge the homogenate at 9000g for 20 minutes at 4°C to obtain the S9 fraction (supernatant).
- Incubation Assay:
  - Prepare an incubation mixture containing:
    - 100 µM Frangufoline (dissolved in a suitable solvent like DMSO, final concentration ≤ 1%).
    - Rat liver S9 fraction.
    - 0.1 M Phosphate buffer (pH 7.4) to a final volume of 1 mL.
  - Incubate the mixture in a shaking water bath at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
  - Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- Inhibitor Studies:
  - To characterize the enzyme, pre-incubate the S9 fraction with specific inhibitors for 15 minutes before adding frangufoline:
    - Organophosphorus esters (e.g., BNPP).
    - Eserine (at low and high concentrations).
    - EDTA (a chelating agent).
    - PCMB (p-chloromercuribenzoate, a sulfhydryl reagent).



- Proceed with the incubation assay as described above.
- Sample Analysis:
  - Centrifuge the terminated reaction mixtures to precipitate proteins.
  - Analyze the supernatant using High-Pressure Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) to quantify the disappearance of **frangufoline** and the appearance of metabolite M1.
  - Use authentic standards of **frangufoline** and M1 for peak identification and quantification.

## In Vivo Pharmacokinetic Study

- Animal Dosing:
  - Administer frangufoline to male Sprague-Dawley rats via oral gavage or intravenous injection at a specified dose.
  - House the animals in metabolic cages to allow for the collection of blood, urine, and feces at predetermined time points.
- Sample Collection:
  - Collect blood samples (e.g., via tail vein) at time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
  - Process blood to obtain plasma or serum.
- Sample Preparation and Analysis:
  - Extract frangufoline and its metabolites from plasma samples using protein precipitation or liquid-liquid extraction.
  - Analyze the extracts by a validated LC-MS/MS method to determine the concentrations of the parent compound and metabolite M1 over time.



 Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both frangufoline and M1.

The workflow for identifying and characterizing the metabolic pathway is illustrated in the diagram below.



Click to download full resolution via product page

Workflow for **Frangufoline** metabolism studies.



#### Conclusion

**Frangufoline** stands as a significant cyclopeptide alkaloid with a well-defined chemical structure and sedative properties. The understanding of its metabolic fate, particularly the cleavage of its macrocyclic structure into a linear tripeptide, is crucial for its development as a potential therapeutic agent. The provided methodologies offer a foundational approach for researchers to further investigate its pharmacokinetics, mechanism of action, and potential drug interactions. This technical guide serves as a core resource for professionals engaged in the exploration of natural product chemistry and drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. Frangufoline | TargetMol [targetmol.com]
- 3. Frangufoline | C31H42N4O4 | CID 11731186 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. molnova.cn [molnova.cn]
- 6. Metabolic cleavage of frangufoline in rodents: in vitro and in vivo study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the chemical structure of Frangufoline].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250506#what-is-the-chemical-structure-of-frangufoline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com